molecular formula C10H15NO2 B14655377 Ethyl 2-cyano-5-methylhex-4-enoate CAS No. 50765-99-6

Ethyl 2-cyano-5-methylhex-4-enoate

Cat. No.: B14655377
CAS No.: 50765-99-6
M. Wt: 181.23 g/mol
InChI Key: DSKKYARYIMJISV-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-5-methylhex-4-enoate is an organic compound with the molecular formula C10H15NO2. It is a derivative of hexenoic acid and contains both a cyano group and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-5-methylhex-4-enoate can be synthesized through several methods. One common approach involves the reaction of isovaleraldehyde with methyl cyanoacetate in the presence of a base. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product after purification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes. These processes often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-5-methylhex-4-enoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-cyano-5-methylhex-4-enoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 2-cyano-5-methylhex-4-enoate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis or transesterification. These interactions can lead to the formation of various products and intermediates that exert specific effects on biological systems .

Comparison with Similar Compounds

Properties

CAS No.

50765-99-6

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

ethyl 2-cyano-5-methylhex-4-enoate

InChI

InChI=1S/C10H15NO2/c1-4-13-10(12)9(7-11)6-5-8(2)3/h5,9H,4,6H2,1-3H3

InChI Key

DSKKYARYIMJISV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC=C(C)C)C#N

Origin of Product

United States

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